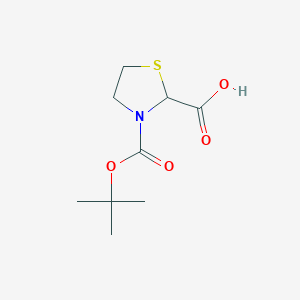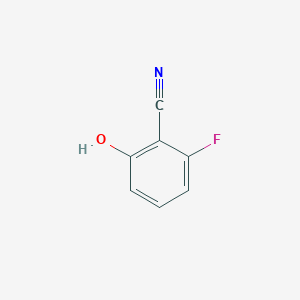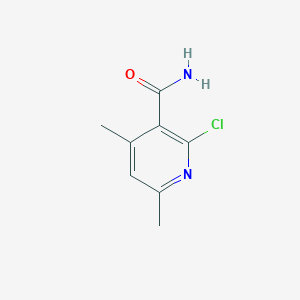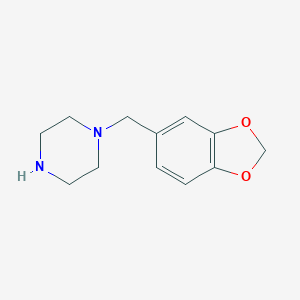
1-ピペロニルピペラジン
概要
説明
1-Piperonylpiperazine is an organic compound with the molecular formula C12H16N2O2. It belongs to the piperazine class of chemicals and is characterized by the presence of a methylenedioxybenzyl group attached to the piperazine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
科学的研究の応用
1-Piperonylpiperazine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Studies: It has been studied for its effects on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity.
Anti-inflammatory Research: The compound has shown potent anti-inflammatory effects by inhibiting lipopolysaccharide-induced production of nitric oxide in macrophage cells.
作用機序
Target of Action
1-Piperonylpiperazine is a chemical compound of the piperazine class It’s known that it has been used in the synthesis of other compounds .
Mode of Action
It’s known that the compound has been used in the synthesis of acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), which has shown potent anti-inflammatory effects .
Biochemical Pathways
It’s known that the compound has been used in studies related to 3,4-methylenedioxymethamphetamine (mdma) induced neurotoxicity .
Result of Action
It’s known that the compound has been used in the synthesis of hbu-47, which has shown to inhibit lipopolysaccharide (lps)-induced production of nitric oxide (no) in raw2647 macrophage cells .
Action Environment
It’s known that the compound is a solid at 20°c and should be stored under inert gas .
生化学分析
Biochemical Properties
It has been used in the synthesis of acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), a synthetic compound that has shown potent anti-inflammatory effects . This suggests that 1-Piperonylpiperazine may interact with enzymes, proteins, and other biomolecules involved in inflammation and immune response.
Cellular Effects
1-Piperonylpiperazine has been studied for its effects on cellular processes. For instance, it has been found to influence the production of nitric oxide (NO) in RAW264.7 macrophage cells . Nitric oxide is a crucial signaling molecule involved in various physiological processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its role in the synthesis of HBU-47 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
1-Piperonylpiperazine can be synthesized through several methods:
Reaction of Piperazine and 3,4-Methylenedioxybenzaldehyde: This method involves the reaction of piperazine with 3,4-methylenedioxybenzaldehyde in the presence of peroxybenzoic acid.
Industrial Production: In industrial settings, 1-piperonylpiperazine can be synthesized in one step under the effects of pentamethyleneamine, piperazine pyrimidine, and paraformaldehyde.
化学反応の分析
1-Piperonylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common reagents used in these reactions include ethanol, potassium hydroxide, sodium sulfate, dichloromethane, acetic acid, and sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Piperonylpiperazine can be compared with other similar compounds in the piperazine class:
Benzylpiperazine: Similar in structure but lacks the methylenedioxy group.
1-Methylpiperazine: Contains a methyl group instead of the methylenedioxybenzyl group.
1-Iodonaphthalene: Another piperazine derivative with different substituents.
The uniqueness of 1-piperonylpiperazine lies in its methylenedioxybenzyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOOZXVYXHATOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38063-96-6 (di-hydrochloride) | |
| Record name | 1-Piperonylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70185994 | |
| Record name | 1-Piperonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or pale yellow solid; [Alfa Aesar MSDS] Tan powder; [Aldrich MSDS] | |
| Record name | 1-Piperonylpiperazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32231-06-4 | |
| Record name | 1-Piperonylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperonylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-piperonylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDBZP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512G6R381X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of 1-Piperonylpiperazine and how does it interact with them?
A1: 1-Piperonylpiperazine (1-PP) demonstrates affinity for sigma-1 receptors. While its exact mechanism of action remains unclear, research suggests that 1-PP acts as a sigma-1 receptor antagonist. [] This means it binds to the sigma-1 receptor, potentially blocking the binding of other ligands, and consequently affecting downstream signaling pathways. [] Notably, studies utilizing (99m)Tc-labeled derivatives of 1-PP, such as [(99m)Tc]23, demonstrated reduced brain uptake in mice pretreated with haloperidol, a known sigma-1 receptor antagonist. [] This finding further supports the interaction of 1-PP with sigma-1 receptors.
Q2: Can you elaborate on the structural characterization of 1-Piperonylpiperazine?
A2: 1-Piperonylpiperazine is an organic compound with the molecular formula C12H16N2O2. Its molecular weight is 220.27 g/mol. Unfortunately, the provided research excerpts do not contain specific spectroscopic data (NMR, IR, etc.) for this compound.
Q3: How does the structure of 1-Piperonylpiperazine influence its activity compared to other related compounds?
A3: While the provided excerpts lack detailed structure-activity relationship (SAR) data for 1-Piperonylpiperazine specifically, one study on resin-bound thiophenol esters provides some insight into the influence of amine structure on cleavage reactions. [] This study found that n-butylamine exhibited higher reactivity than 3,4-dimethoxyphenethylamine, followed by 1-Piperonylpiperazine. [] This suggests that structural features of the amine, such as size and electronic properties, can impact its reactivity and potentially its interactions with other molecules. Further research focusing on modifications to the 1-Piperonylpiperazine structure would be needed to establish a comprehensive SAR profile.
Q4: Has 1-Piperonylpiperazine been investigated for potential applications in treating cancer?
A6: While the provided excerpts do not directly address the use of 1-Piperonylpiperazine in cancer treatment, research on (99m)Tc-labeled derivatives like [(99m)Tc]23 highlights its potential in this field. [] The study found that [(99m)Tc]23 exhibited specific binding to sigma-1 receptors in C6 glioma-bearing mice, suggesting its potential as a tumor imaging agent. [] Additionally, the observed reduction in cellular uptake of [(99m)Tc]23 by haloperidol, SA4503, and DTG in C6 and DU145 tumor cells further strengthens the link between 1-PP derivatives and potential cancer applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


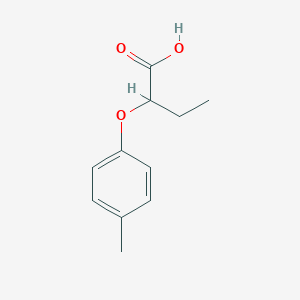
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
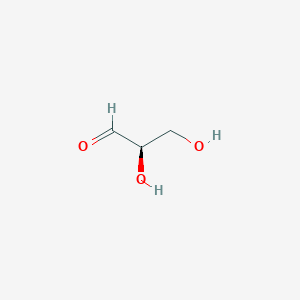
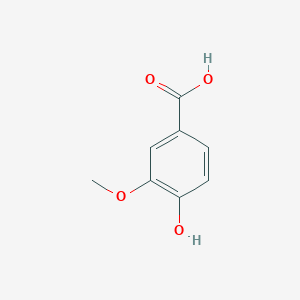
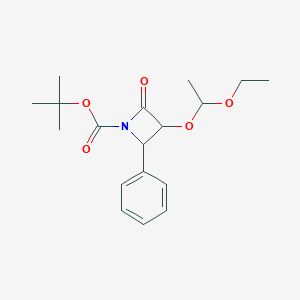

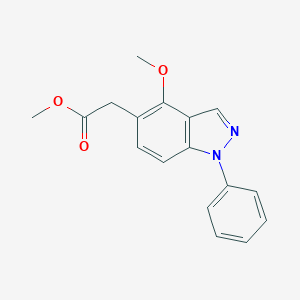
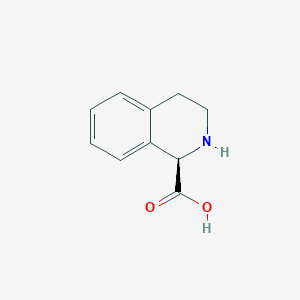
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)


